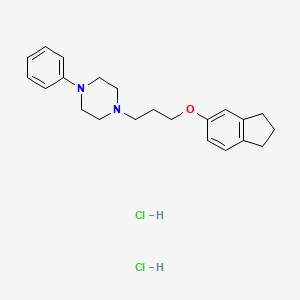
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential pharmacological properties. This compound is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of this compound includes a 2,3-dihydro-1H-inden-5-yl group and a phenyl group, making it a unique and interesting subject for various studies.
Preparation Methods
The synthesis of Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride involves several steps. One common method includes the reaction of 1-(2,3-dihydro-1H-inden-5-yl)piperazine with a phenylpropyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in its dihydrochloride salt form.
Chemical Reactions Analysis
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of new derivatives with different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent parts.
Scientific Research Applications
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is used in the synthesis of new Mannich bases, which have shown significant bioactivities, including cytotoxic and anticancer properties.
Pharmacological Evaluation: Derivatives of this compound have demonstrated antidepressant and antianxiety activities in preclinical models, highlighting its potential in developing new treatments for mental health disorders.
Antimicrobial Properties: Several studies have synthesized derivatives with notable antibacterial and antifungal activities, suggesting their potential application in treating infectious diseases.
Anticancer Agents: Compounds derived from this structure have shown promise as anticancer agents, particularly in breast cancer cell lines.
Neuropharmacology: Piperazinyl derivatives of this compound have been identified as high-affinity ligands for serotonin receptors, indicating their significance in neurological disorders.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its derivatives that act as serotonin receptor ligands modulate neurotransmitter activity in the brain, which can lead to antidepressant and antianxiety effects. Additionally, its anticancer properties are attributed to its ability to selectively inhibit cancer cell growth and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Piperazine, 1-(3-(2,3-dihydro-1H-inden-5-yl)propyl)-4-phenyl-, dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-5-yl)piperazine: This compound shares a similar structure but lacks the phenyl group, which may result in different pharmacological properties.
Piperazine, 1-(3-((2,3-dihydro-1H-inden-5-yl)oxy)propyl)-4-(4-fluorophenyl)-, dihydrochloride: This compound includes a fluorophenyl group, which can alter its chemical reactivity and biological activity.
1H-Inden-5-ol, 2,3-dihydro-: This compound has a similar indane structure but lacks the piperazine moiety, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential for various scientific research applications.
Properties
CAS No. |
78114-61-1 |
|---|---|
Molecular Formula |
C22H30Cl2N2O |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C22H28N2O.2ClH/c1-2-8-21(9-3-1)24-15-13-23(14-16-24)12-5-17-25-22-11-10-19-6-4-7-20(19)18-22;;/h1-3,8-11,18H,4-7,12-17H2;2*1H |
InChI Key |
LYCQGPVWXOVCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
methanone](/img/structure/B14157386.png)
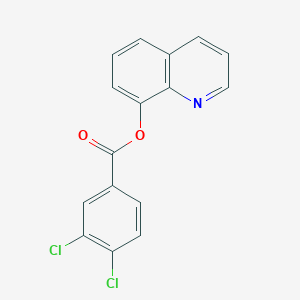
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
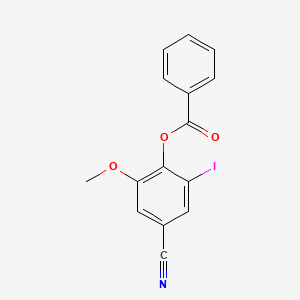
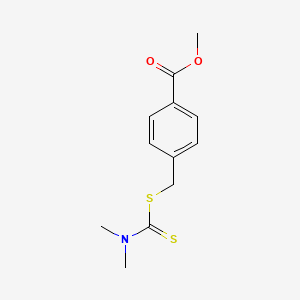
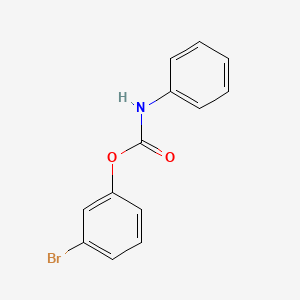
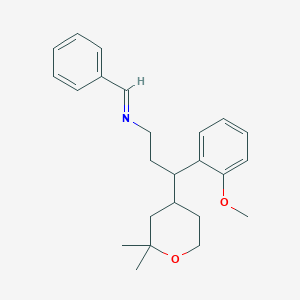
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
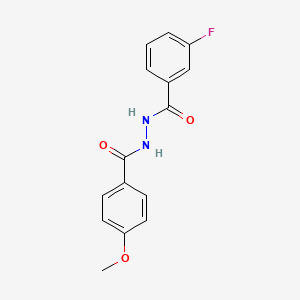
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
